4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide
Description
The compound 4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide features a piperazine-1-carboxamide core substituted with a benzyl group at the 4-position and a 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino moiety linked via a 2-oxoethyl chain. This structure combines a lipophilic benzyl group, a conformationally constrained cyclopenta-thiazole ring, and a carboxamide bridge, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H25N5O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N5O2S/c26-18(23-19-22-16-7-4-8-17(16)28-19)13-21-20(27)25-11-9-24(10-12-25)14-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,21,27)(H,22,23,26) |
InChI Key |
XNHAFUCONSJBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CNC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the piperazine ring and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Structural Analogues of Piperazine Carboxamides
Key Observations :
- Piperazine carboxamides synthesized via HCTU coupling (e.g., compound 22f) achieve higher yields (70%) than those using traditional alkylation (e.g., ) .
Thiazole-Containing Analogues
Thiazole rings are common in bioactive compounds. The target compound’s cyclopenta-thiazole moiety distinguishes it from simpler thiazole derivatives:
Table 2: Thiazole-Containing Analogues
Key Observations :
- Cyclopenta-thiazole derivatives (e.g., –13) exhibit increased ring strain compared to monocyclic thiazoles, which may impact metabolic stability .
- Yields for thiazole-linked carboxamides vary significantly (20–55%), with lower yields associated with sterically demanding substituents (e.g., spiro-isoquinoline in ) .
Key Findings :
- HCTU coupling () is more efficient for piperazine carboxamides than carbodiimide-based methods ().
- Microwave-assisted synthesis () improves reaction kinetics for thiazole derivatives compared to conventional reflux .
Physical and Spectroscopic Properties
- Melting Points : Thiazole derivatives with nitro groups (e.g., compound 2d in ) exhibit higher melting points (215–217°C) due to enhanced intermolecular interactions .
- NMR Data : Piperazine carboxamides show characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and carbonyl carbons (δ 165–170 ppm in ¹³C NMR) .
Biological Activity
4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H27N3O4S
- Molecular Weight : 489.6 g/mol
- CAS Number : 955628-69-0
The biological activity of this compound can be attributed to its interaction with various biological targets. The thiazole moiety is known to engage in hydrogen bonding and π-π stacking interactions with proteins, which can modulate their activity. This compound may exhibit activity against specific enzymes or receptors involved in disease processes.
Anticancer Activity
Research indicates that compounds with similar structures demonstrate significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Data Tables
Here is a summary of the biological activities observed for similar compounds:
Case Studies
- Antitumor Activity : A study evaluated a thiazole derivative's effect on human cancer cell lines, reporting a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of thiazole derivatives against Gram-positive bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant strains .
- Enzymatic Activity : A recent study explored the inhibition of nitric oxide synthase (NOS) by thiazole derivatives, revealing IC50 values indicating potent inhibition compared to standard NOS inhibitors .
Q & A
Q. What are the typical synthetic routes for preparing 4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the cyclopenta[d][1,3]thiazole core via cyclization of thioamide precursors under acidic conditions .
- Step 2: Coupling of the piperazine-1-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in aprotic solvents like dimethylformamide (DMF) .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
Critical parameters include temperature control (40–60°C for coupling reactions) and inert atmosphere to prevent oxidation .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the cyclopenta[d]thiazole ring and piperazine substitution patterns .
- Mass Spectrometry (HRMS): To verify molecular ion peaks and isotopic distribution .
- HPLC: Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. Which functional groups in this compound are critical for its pharmacological activity?
- The cyclopenta[d]thiazole core may interact with ATP-binding pockets in kinases .
- The piperazine-1-carboxamide group enhances solubility and facilitates hydrogen bonding with biological targets .
- The benzyl substituent on piperazine influences lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from variations in:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Compound Purity: Impurities >5% can skew IC50 values; rigorous HPLC validation is recommended .
- Theoretical Frameworks: Link conflicting data to distinct biological pathways (e.g., kinase inhibition vs. GPCR modulation) using pathway analysis tools like KEGG .
Q. What strategies optimize the synthesis yield while minimizing side reactions?
- Solvent Optimization: Replace DMF with tetrahydrofuran (THF) to reduce carboxamide dimerization .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Flow Chemistry: Continuous flow systems improve heat/mass transfer for cyclization steps, achieving >85% yield .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Q. What computational methods predict the compound’s binding modes with biological targets?
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 2FZ) to identify key interactions .
- MD Simulations: GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: Train models on datasets from PubChem BioAssay to prioritize derivatives .
Q. How can researchers validate off-target effects in vitro and in silico?
- Panel Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Proteomics: Use affinity purification-mass spectrometry (AP-MS) to map interactomes .
- Cheminformatics: SwissTargetPrediction to rank potential off-targets based on structural similarity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
